1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one
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Overview
Description
1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one is an organic compound that features a naphthalene ring attached to a tetrahydropyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one typically involves the reaction of naphthalene derivatives with tetrahydropyrimidinone precursors. One common method is the catalytic process using copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This reaction involves diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyrimidinone derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various tetrahydropyrimidinone derivatives.
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar structural features and synthetic routes.
Methyl-1-(naphthalen-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate: Another naphthalene derivative with comparable chemical properties.
Uniqueness
1-[(Naphthalen-2-yl)methyl]tetrahydropyrimidin-2(1H)-one is unique due to its specific combination of a naphthalene ring and a tetrahydropyrimidinone structure
Properties
CAS No. |
62417-60-1 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-16-8-3-9-17(15)11-12-6-7-13-4-1-2-5-14(13)10-12/h1-2,4-7,10H,3,8-9,11H2,(H,16,18) |
InChI Key |
GJELVMMQCBAVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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